

Technical Support Center: PF74 Resistance in HIV-1 Capsid

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Compound of Interest

Compound Name:	H 74
CAS No.:	71144-20-2
Cat. No.:	B1207367

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HIV-1 capsid inhibitor PF74 and its associated resistance mutations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for PF74?

A1: PF74 is a small molecule inhibitor that targets the HIV-1 capsid protein (CA).[1][2] It binds to a specific pocket at the interface between the N-terminal domain (NTD) and the C-terminal domain (CTD) of adjacent CA subunits within the assembled capsid hexamer.[3][4][5][6][7] This binding has a bimodal, concentration-dependent effect. At lower concentrations ($\leq 2 \mu\text{M}$), PF74 interferes with the interaction between the capsid and host factors essential for nuclear entry, such as CPSF6 and Nup153.[8] At higher concentrations ($\sim 10 \mu\text{M}$), PF74 can destabilize the capsid, leading to premature uncoating and impaired reverse transcription.[1][2][8]

Q2: How does HIV-1 develop resistance to PF74?

A2: HIV-1 develops resistance to PF74 through the accumulation of multiple amino acid substitutions in the viral capsid protein.[3][9] A well-characterized example is the "5Mut" virus, which contains five mutations: Q67H, K70R, H87P, T107N, and L111I.[5][10][11] These mutations collectively reduce the binding affinity of PF74 to the capsid, thereby conferring resistance.[1][2][11] Resistance can also arise from single point mutations that stabilize the viral core, making it less susceptible to the destabilizing effects of PF74.[1][2]

Q3: What is the impact of PF74 resistance mutations on viral fitness?

A3: PF74 resistance mutations often come at a cost to viral fitness. The resistant mutant viruses can be debilitated in primary T cells and macrophages, which are the natural targets of HIV-1 in vivo.[3][9] This suggests that clinical resistance to inhibitors targeting the PF74 binding pocket may be limited by these functional constraints on HIV-1 evolution.[3][9] Some mutations may be compensatory, mitigating the fitness cost of the primary resistance mutations.[10]

Q4: Can PF74-resistant viruses become dependent on the compound?

A4: Interestingly, some PF74-resistant mutants have shown partial dependence on the compound for their replication.[3][9] The replication of these mutant viruses can be stimulated by the presence of PF74.[3][9] This paradoxical effect highlights the complex interplay between the inhibitor, the mutant capsid, and host cell factors.

Troubleshooting Guides

Problem 1: My antiviral assay shows a lower than expected potency for PF74.

- Possible Cause 1: PF74 degradation.
 - Troubleshooting Step: PF74 has low metabolic stability.[12] Ensure that the compound is properly stored and that fresh dilutions are made for each experiment. Consider performing a quality control check of the compound batch.
- Possible Cause 2: Cell line variability.
 - Troubleshooting Step: The antiviral potency of PF74 can be influenced by the host cell line used. For example, the interaction with cyclophilin A (CypA) can affect PF74 activity.[1][2]

[3] If possible, test the potency of PF74 in a different, well-characterized cell line to rule out cell-specific effects.

- Possible Cause 3: Emergence of resistant virus.
 - Troubleshooting Step: If you are performing long-term culture experiments, the virus may have developed resistance. Sequence the capsid region of the viral genome to check for known resistance mutations.

Problem 2: I am unable to select for high-level PF74 resistance in my cell culture.

- Possible Cause 1: Insufficient selection pressure.
 - Troubleshooting Step: Resistance to PF74 often requires the accumulation of multiple mutations.[3][9] A gradual increase in the concentration of PF74 over multiple passages is often necessary to select for highly resistant variants.[13]
- Possible Cause 2: High fitness cost of resistance mutations.
 - Troubleshooting Step: The initial resistance mutations may significantly impair viral replication, preventing the virus from outgrowing the wild-type population. Try using a lower starting concentration of PF74 to allow for the selection of initial, low-level resistance mutations that may have a lower fitness cost.

Problem 3: My PF74-resistant mutant shows reduced infectivity in primary cells.

- This is an expected outcome. PF74 resistance mutations can alter the virus's dependence on host factors required for nuclear entry, leading to impaired replication in primary CD4+ T cells and macrophages.[3][9] This observation is consistent with the known fitness cost associated with PF74 resistance.

Quantitative Data Summary

Table 1: Antiviral Potency of PF74 Against Wild-Type and Resistant HIV-1

Virus	IC50 (μM)	Fold Change in Resistance	Reference
Wild-Type	~0.5	1	[11]
Q67H	>1	>2	[11]
K70R	>1	>2	[11]
T107N	>1	>2	[11]
5Mut (Q67H, K70R, H87P, T107N, L111I)	>20	>40	[11]

Table 2: Binding Affinities of PF74 and Host Factors to HIV-1 Capsid

Ligand	Capsid Construct	Dissociation Constant (Kd)	Reference
PF74	Wild-Type CA NTD	~4 μM	[5]
PF74	Wild-Type CA Hexamer	262 nM	[5]
PF74	5Mut CA Hexamer	Lower affinity than WT	[5]
CPSF6 peptide	Wild-Type CA Hexamer	50 μM	[3]
CPSF6 peptide	5Mut CA Hexamer	2.8 mM (>50-fold reduction)	[3]
Nup153 peptide	Wild-Type CA Hexamer	49 μM	[3]
Nup153 peptide	5Mut CA Hexamer	100 μM	[3]

Experimental Protocols

1. Cell-Based Resistance Selection Assay

This protocol describes a method for selecting PF74-resistant HIV-1 in cell culture.

- Materials:
 - CEM T cell line (or other susceptible T cell line)
 - Wild-type HIV-1 stock
 - PF74
 - Cell culture medium and supplements
 - p24 antigen ELISA kit
- Procedure:
 - Inoculate CEM T cells with wild-type HIV-1 in the presence of a low, sub-inhibitory concentration of PF74.
 - Monitor the culture for signs of viral replication by measuring p24 antigen in the supernatant.
 - When viral replication is detected, harvest the virus-containing supernatant.
 - Passage the harvested virus onto fresh CEM T cells, gradually increasing the concentration of PF74 in the culture medium.
 - Repeat the monitoring and passaging steps.
 - Once the virus can replicate in the presence of a high concentration of PF74, isolate the viral RNA.
 - Perform reverse transcription and PCR to amplify the capsid gene.
 - Sequence the amplified capsid gene to identify mutations.

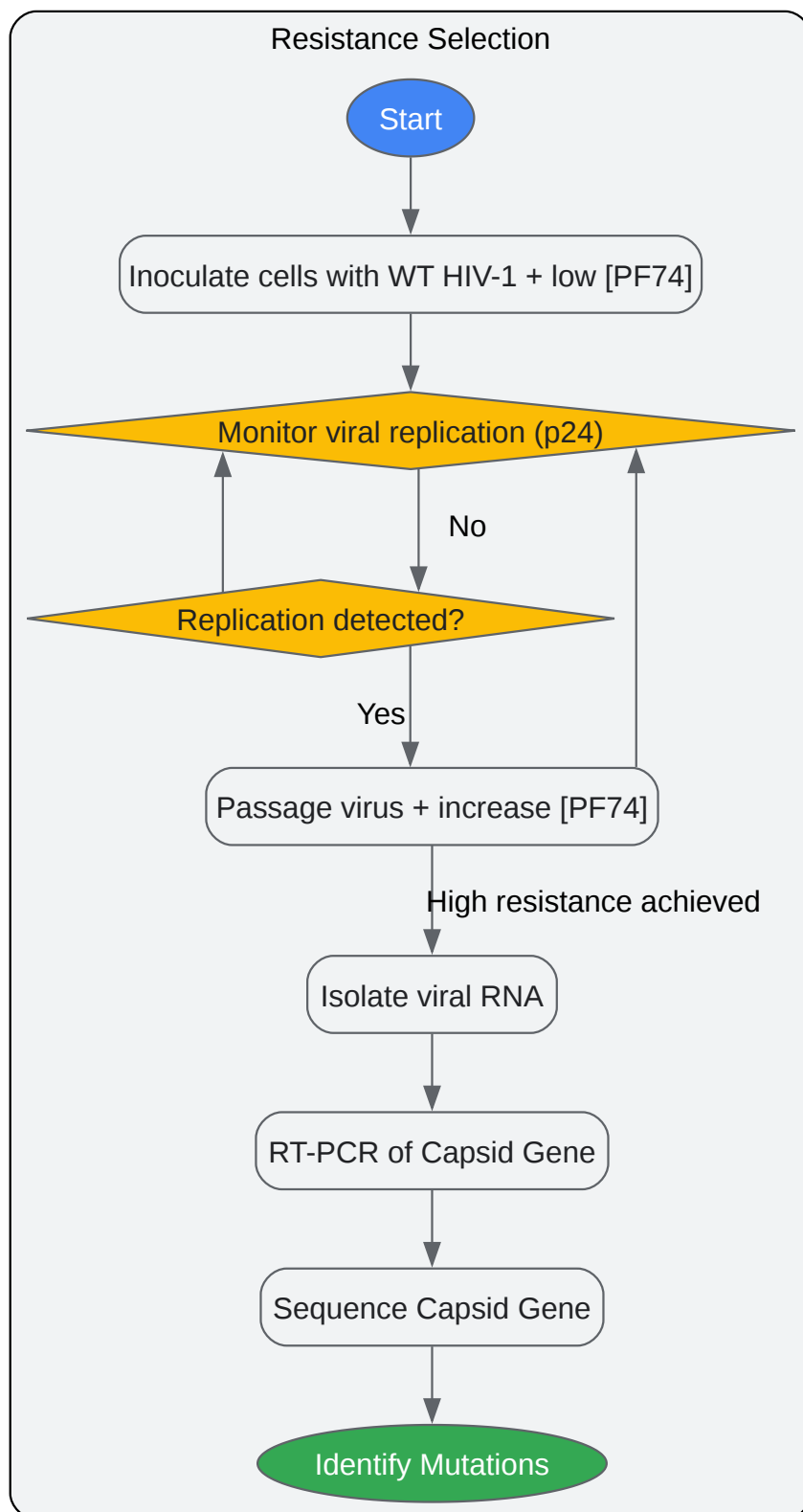
2. PF74 Binding Assay (Virus-based)

This protocol measures the binding of radiolabeled PF74 to HIV-1 particles.

- Materials:

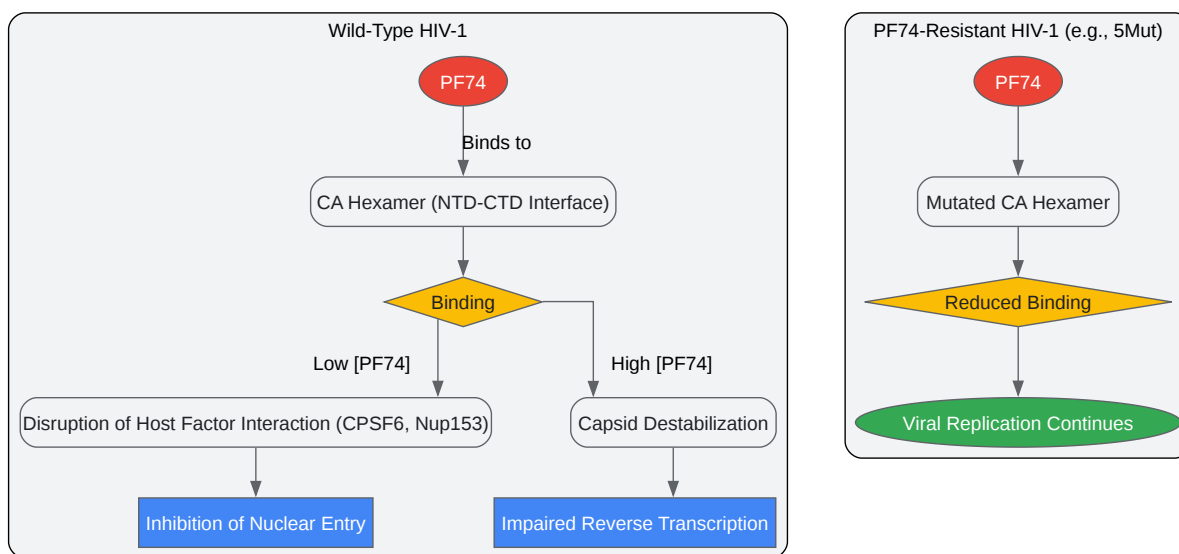
- Concentrated HIV-1 particles (wild-type and mutant)
- [3H]-labeled PF74
- Sucrose cushion (e.g., 20% sucrose)
- Ultracentrifuge
- Scintillation counter
- p24 antigen ELISA kit
- Procedure:
 - Incubate concentrated HIV-1 particles with [3H]-PF74 at room temperature.
 - Layer the mixture over a sucrose cushion.
 - Pellet the virus particles by ultracentrifugation.
 - Carefully remove the supernatant.
 - Resuspend the viral pellet.
 - Quantify the amount of radioactivity in the pellet using a scintillation counter.
 - Quantify the amount of viral antigen (p24) in the pellet using an ELISA.
 - Calculate the ratio of [3H] to p24 to determine the extent of PF74 binding.

Visualizations



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Caption: Experimental workflow for identifying PF74 resistance mutations.



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Caption: Mechanism of PF74 action and resistance.

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